molecular formula C11H13NO5S B15176301 Acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester CAS No. 139326-39-9

Acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester

Cat. No.: B15176301
CAS No.: 139326-39-9
M. Wt: 271.29 g/mol
InChI Key: XXEAISGVZOLVOU-UHFFFAOYSA-N
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Description

Acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester is an organic compound with the molecular formula C11H13NO5S. This compound is characterized by the presence of an acetic acid ester group, a nitrophenyl sulfinyl group, and an isopropyl group. It is a derivative of acetic acid and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. One common method is the reaction of acetic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and high yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to various biological effects. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, ((4-nitrophenyl)sulfinyl)-, ethyl ester: Similar structure but with an ethyl group instead of an isopropyl group.

    Acetic acid, ((4-nitrophenyl)sulfinyl)-, methyl ester: Similar structure but with a methyl group instead of an isopropyl group.

    Acetic acid, ((4-nitrophenyl)sulfinyl)-, butyl ester: Similar structure but with a butyl group instead of an isopropyl group.

Uniqueness

The uniqueness of acetic acid, ((4-nitrophenyl)sulfinyl)-, 1-methylethyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the isopropyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

139326-39-9

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

propan-2-yl 2-(4-nitrophenyl)sulfinylacetate

InChI

InChI=1S/C11H13NO5S/c1-8(2)17-11(13)7-18(16)10-5-3-9(4-6-10)12(14)15/h3-6,8H,7H2,1-2H3

InChI Key

XXEAISGVZOLVOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CS(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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